molecular formula C16H19NO2 B14319491 N,N-Diethyl-6-methoxynaphthalene-2-carboxamide CAS No. 108710-99-2

N,N-Diethyl-6-methoxynaphthalene-2-carboxamide

Cat. No.: B14319491
CAS No.: 108710-99-2
M. Wt: 257.33 g/mol
InChI Key: BXRHXRKQJQYSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-6-methoxynaphthalene-2-carboxamide is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 6th position and a diethylcarboxamide group at the 2nd position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-6-methoxynaphthalene-2-carboxamide typically involves the reaction of 6-methoxynaphthalene-2-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-6-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-6-methoxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-6-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-6-methoxynaphthalene-2-carboxamide
  • N,N-Diethyl-6-hydroxynaphthalene-2-carboxamide
  • N,N-Diethyl-6-methoxynaphthalene-2-sulfonamide

Uniqueness

N,N-Diethyl-6-methoxynaphthalene-2-carboxamide is unique due to the presence of both the methoxy and diethylcarboxamide groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

108710-99-2

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N,N-diethyl-6-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C16H19NO2/c1-4-17(5-2)16(18)14-7-6-13-11-15(19-3)9-8-12(13)10-14/h6-11H,4-5H2,1-3H3

InChI Key

BXRHXRKQJQYSFL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.